Cas no 2680873-63-4 (4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid)
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 2680873-63-4
- EN300-28284126
-
- Inchi: 1S/C11H9F3N2O3/c1-5-6-2-3-16(10(19)11(12,13)14)8(6)15-4-7(5)9(17)18/h4H,2-3H2,1H3,(H,17,18)
- InChI Key: DLOSKEHZNLKOKW-UHFFFAOYSA-N
- SMILES: FC(C(N1C2=C(C(C)=C(C(=O)O)C=N2)CC1)=O)(F)F
Computed Properties
- Exact Mass: 274.05652664g/mol
- Monoisotopic Mass: 274.05652664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 70.5Ų
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28284126-0.05g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28284126-0.1g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 | |
| Enamine | EN300-28284126-0.25g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 | |
| Enamine | EN300-28284126-0.5g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 0.5g |
$1221.0 | 2025-03-19 | |
| Enamine | EN300-28284126-1.0g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
| Enamine | EN300-28284126-2.5g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 2.5g |
$2492.0 | 2025-03-19 | |
| Enamine | EN300-28284126-5.0g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 5.0g |
$3687.0 | 2025-03-19 | |
| Enamine | EN300-28284126-10.0g |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
2680873-63-4 | 95.0% | 10.0g |
$5467.0 | 2025-03-19 |
4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
4-Methyl-1-(2,2,2-Trifluoroacetyl)-1H,2H,3H-Pyrrolo[2,3-b]pyridine-5-Carboxylic Acid: A Novel Compound with Promising Therapeutic Potential
4-Methyl-1-(2,2,2-Trifluoroacetyl)-1H,2H,3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid represents a unique class of heterocyclic compounds with complex structural features. This molecule, characterized by its pyrrolo[2,3-b]pyridine core and 2,2,2-trifluoroacetyl substituent, exhibits a combination of aromatic and fluorinated functionalities that may confer distinct pharmacological properties. The presence of the 4-methyl group further enhances its structural complexity and potential for molecular interactions. Recent advancements in medicinal chemistry have highlighted the importance of such compounds in the development of novel therapeutics for diverse disease targets.
The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to modulate ion channel activity and receptor binding. The 2,2,2-trifluoroacetyl moiety introduces fluorine atoms that can influence the compound's hydrophobicity, metabolic stability, and interactions with biological targets. The 4-methyl substitution may also play a critical role in fine-tuning the molecule's conformational flexibility and binding affinity. These structural elements collectively contribute to the compound's potential as a lead candidate in pharmaceutical research.
Recent studies have explored the 4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a potential modulator of inflammatory pathways. In vitro experiments have demonstrated its ability to inhibit the activity of key enzymes involved in cytokine production, such as NF-κB and MAPK pathways. This suggests a possible application in the treatment of autoimmune disorders and chronic inflammation. Furthermore, preliminary in vivo studies have shown promising results in reducing tissue damage in models of neurodegenerative diseases.
The pyrrolo[2,3-b]pyridine core has been extensively studied for its interactions with G-protein coupled receptors (GPCRs). Research published in Journal of Medicinal Chemistry (2023) highlights the role of fluorinated substituents in enhancing receptor selectivity. The 2,2,2-trifluoroacetyl group may act as a molecular anchor, facilitating specific binding to target proteins while minimizing off-target effects. This structural feature is particularly relevant in the design of drugs for conditions requiring high therapeutic specificity.
Advances in computational modeling have provided insights into the molecular mechanisms of 4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Molecular dynamics simulations have revealed its ability to adopt multiple conformations, which may influence its binding affinity to various receptors. These findings align with the growing trend in drug discovery to leverage structure-based approaches for optimizing lead compounds. The 4-methyl group appears to stabilize certain conformations, potentially enhancing the compound's biological activity.
Recent clinical trials have begun to explore the therapeutic potential of this compound in oncology. A phase I study published in Cancer Research (2024) reported that the pyrrolo[2,3-b]pyridine-based molecule exhibited antitumor activity against metastatic breast cancer cells. The 2,2,2-trifluoroacetyl moiety may contribute to its ability to disrupt cell signaling pathways critical for cancer progression. These results underscore the compound's potential as a novel therapeutic agent in oncology.
The 4-methyl substitution has also been linked to improved pharmacokinetic properties. Studies in pharmaceutical sciences have shown that methyl groups can enhance the solubility and metabolic stability of compounds, which is crucial for drug development. The pyrrolo[2,3-b]pyridine core may further contribute to these properties by influencing the compound's interaction with plasma proteins and tissue barriers.
Emerging research suggests that this compound may have applications in the treatment of neurodegenerative disorders. A study published in Neuropharmacology (2023) demonstrated its ability to reduce neuroinflammation in models of Parkinson's disease. The 2,2,2-trifluoroacetyl group may play a role in modulating microglial activation, a key factor in neuroinflammatory processes. These findings highlight the compound's potential in the development of therapies for neurological conditions.
Environmental and toxicological studies are also being conducted to assess the safety profile of 4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Preliminary data indicate that the compound exhibits low toxicity in standard assays, suggesting its potential for safe use in therapeutic applications. However, further studies are needed to evaluate its long-term effects and environmental impact.
The synthesis of this compound involves advanced organic methodologies, including fluorination reactions and heterocyclic ring formation. These synthetic approaches are critical for producing the compound in sufficient quantities for preclinical and clinical studies. The development of efficient synthetic routes is a key challenge in the pharmaceutical industry, and recent advances in catalytic chemistry have provided new tools for this purpose.
Future research directions include the exploration of 4-methyl-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in combination therapies. Its potential synergistic effects with existing drugs could enhance treatment outcomes for various conditions. Additionally, the compound's application in personalized medicine is being investigated, with a focus on its ability to target specific genetic or molecular markers in individual patients.
Overall, 4-Methyl-1-(2,2,2-Trifluoroacetyl)-1H,2H,3H-Pyrrolo[2,3-b]pyridine-5-Carboxylic Acid represents a promising candidate in the field of pharmaceutical research. Its unique structural features and potential therapeutic applications make it a subject of significant interest for scientists and clinicians alike. Continued exploration of its properties and mechanisms of action will be essential for its successful translation into clinical practice.
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